molecular formula C15H14ClNO3S B1607138 Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate CAS No. 77261-21-3

Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate

Cat. No. B1607138
CAS RN: 77261-21-3
M. Wt: 323.8 g/mol
InChI Key: IWUYJPUGLVYKIK-UHFFFAOYSA-N
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Description

This would typically include the compound’s systematic name, its molecular formula, and its structure. The structure can be represented in various ways, including structural formulas and 3D models.



Synthesis Analysis

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Molecular Structure Analysis

This involves examining the compound’s molecular geometry, bond lengths and angles, and electronic structure. Techniques used might include X-ray crystallography, NMR spectroscopy, and computational chemistry.



Chemical Reactions Analysis

This involves studying the reactions the compound undergoes. This could include its reactivity with other substances, the conditions under which it reacts, and the products of its reactions.



Physical And Chemical Properties Analysis

This involves studying properties such as the compound’s melting point, boiling point, solubility, and stability. It could also include its spectral properties, such as its UV/Vis, IR, and NMR spectra.


Scientific Research Applications

Synthesis and Pharmacological Potential

  • Synthesis and Hypoglycemic Activity : Research by Eistetter and Wolf (1982) highlighted the synthesis of phenylalkyloxiranecarboxylic acid derivatives, including compounds with structural similarities to Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate, demonstrating significant blood glucose lowering activities in rats. This suggests potential applications in diabetes management (Eistetter & Wolf, 1982).

  • Heterocyclic Compound Synthesis for Material Science : A study by Iyun et al. (2015) on the synthesis of novel heterocyclic disperse dyes incorporating the thiophene moiety, related to Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate, revealed their application in dyeing polyester fibers. These dyes exhibit good fastness properties, excluding poor photostability, indicating their utility in textile industry applications (Iyun et al., 2015).

  • Antimicrobial Activity : Research into substituted 2-aminothiophenes, including derivatives of Ethyl 2-amino-4-phenylthiophene-3-carboxylate, has demonstrated their significant antimicrobial properties. These compounds were synthesized through a base protanated reaction and evaluated for their antibacterial activity, suggesting their potential use as antimicrobial agents (Prasad et al., 2017).

Safety And Hazards

This involves studying the compound’s toxicity, flammability, and environmental impact. It could also include precautions that need to be taken when handling the compound.


Future Directions

This could involve potential applications of the compound, areas where further research is needed, and predictions about the compound’s future use and importance.


properties

IUPAC Name

ethyl 2-[(2-chloroacetyl)amino]-4-phenylthiophene-3-carboxylate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H14ClNO3S/c1-2-20-15(19)13-11(10-6-4-3-5-7-10)9-21-14(13)17-12(18)8-16/h3-7,9H,2,8H2,1H3,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

IWUYJPUGLVYKIK-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(SC=C1C2=CC=CC=C2)NC(=O)CCl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H14ClNO3S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40350399
Record name Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

323.8 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate

CAS RN

77261-21-3
Record name Ethyl 2-[(2-chloroacetyl)amino]-4-phenyl-3-thiophenecarboxylate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=77261-21-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40350399
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name ethyl 2-(2-chloroacetamido)-4-phenylthiophene-3-carboxylate
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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